N,N-dimethylisoquinolin-4-amine
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Overview
Description
N,N-dimethylisoquinolin-4-amine is a heterocyclic aromatic amine with a structure that includes an isoquinoline ring system Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylisoquinolin-4-amine typically involves the functionalization of isoquinoline derivatives. One common method is the N-alkylation of isoquinolin-4-amine with dimethyl sulfate or methyl iodide under basic conditions. Another approach involves the reductive amination of isoquinolin-4-aldehyde with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale N-alkylation processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of environmentally friendly solvents and catalysts, such as ionic liquids or transition metal catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethylisoquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylisoquinolin-4-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-4-amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: N,N-dimethylisoquinolin-4-one.
Reduction: N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-4-amine.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
N,N-dimethylisoquinolin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives used in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting neurological and cardiovascular diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of N,N-dimethylisoquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, in antimicrobial research, it may disrupt bacterial cell wall synthesis or interfere with DNA replication.
Comparison with Similar Compounds
Isoquinoline: The parent compound with a similar ring structure but without the dimethylamino group.
N,N-dimethylquinolin-4-amine: A closely related compound with a quinoline ring instead of an isoquinoline ring.
N-methylisoquinolin-4-amine: A mono-methylated derivative of isoquinolin-4-amine.
Uniqueness: N,N-dimethylisoquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N,N-dimethylisoquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13(2)11-8-12-7-9-5-3-4-6-10(9)11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBACBXMPCRDBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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